4,4,5,5,5-Pentafluoropentanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5,5-Pentafluoropentanesulfonyl chloride is a chemical compound known for its unique properties due to the presence of multiple fluorine atoms. This compound is often used in various chemical reactions and industrial applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,5-Pentafluoropentanesulfonyl chloride typically involves the reaction of 4,4,5,5,5-Pentafluoro-1-pentanol with a sulfonyl chloride reagent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a base to neutralize the by-products and maintain the pH of the reaction mixture.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,5,5,5-Pentafluoropentanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Addition Reactions: The compound can also undergo addition reactions with various reagents, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases such as sodium hydroxide or potassium carbonate, and nucleophiles like amines or alcohols. The reactions are typically carried out under mild to moderate temperatures to prevent decomposition of the compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters.
Applications De Recherche Scientifique
4,4,5,5,5-Pentafluoropentanesulfonyl chloride has a wide range of applications in scientific research:
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism of action of 4,4,5,5,5-Pentafluoropentanesulfonyl chloride involves the formation of a reactive intermediate when it reacts with nucleophiles. This intermediate can then undergo further reactions to form the final product. The presence of multiple fluorine atoms in the compound enhances its reactivity and stability, making it a valuable reagent in various chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,5,5,5-Pentafluoro-1-pentanol: This compound is similar in structure but lacks the sulfonyl chloride group, making it less reactive in certain types of reactions.
4,4,5,5,5-Pentafluoropentyl methanesulfonate: This compound has a methanesulfonate group instead of a sulfonyl chloride group, leading to different reactivity and applications.
Uniqueness
4,4,5,5,5-Pentafluoropentanesulfonyl chloride is unique due to its high reactivity and stability, which are attributed to the presence of multiple fluorine atoms. This makes it a valuable reagent in various chemical and industrial applications, where other similar compounds may not perform as effectively.
Propriétés
Formule moléculaire |
C5H6ClF5O2S |
---|---|
Poids moléculaire |
260.61 g/mol |
Nom IUPAC |
4,4,5,5,5-pentafluoropentane-1-sulfonyl chloride |
InChI |
InChI=1S/C5H6ClF5O2S/c6-14(12,13)3-1-2-4(7,8)5(9,10)11/h1-3H2 |
Clé InChI |
HIBCLNVAFPUNEA-UHFFFAOYSA-N |
SMILES canonique |
C(CC(C(F)(F)F)(F)F)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.